molecular formula C22H17N3O3 B10813079 N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B10813079
M. Wt: 371.4 g/mol
InChI Key: GLCQFUARILGKFE-UHFFFAOYSA-N
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Description

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is a synthetic isatin-hydrazone hybrid compound recognized for its significant potential in oncological research, primarily functioning as a multi-kinase inhibitor. Its core research value lies in the potent induction of apoptosis and the inhibition of proliferative signaling pathways in various cancer cell lines. The compound's mechanism of action is attributed to its ability to competitively bind to the ATP-binding site of key receptor tyrosine kinases, including VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Inhibition of VEGFR-2 disrupts angiogenesis, a critical process for tumor growth and metastasis . Furthermore, research indicates this compound promotes mitochondrial-mediated apoptosis by modulating the expression of Bcl-2 family proteins, leading to caspase-3 activation and programmed cell death. The isatin core is a privileged scaffold in medicinal chemistry known for conferring kinase inhibitory activity . As a research chemical, it serves as a valuable pharmacological tool for probing the complexities of kinase-driven signal transduction, validating new molecular targets in cancer biology, and serving as a lead structure for the development of novel targeted therapeutics.

Properties

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-19-13-7-5-11-17(19)21(27)24-23-20-16-10-4-6-12-18(16)25(22(20)28)14-15-8-2-1-3-9-15/h1-13,26,28H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCQFUARILGKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants :

    • 2-Hydroxybenzohydrazide (1.2 equiv)

    • 1-Benzyl-2-oxoindole-3-carbaldehyde (1.0 equiv)

  • Solvent : Ethanol or methanol (anhydrous)

  • Catalyst : Glacial acetic acid (5–10 mol%) or p-toluenesulfonic acid (PTSA)

  • Conditions : Reflux at 80°C for 6–8 hours.

Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. The Z-configuration is stabilized by intramolecular hydrogen bonding between the phenolic –OH and the adjacent carbonyl group.

Yield and Characterization

ParameterValueSource
Yield68–75%
Melting Point241–242°C
IR (KBr, cm⁻¹)3239 (–OH), 1658 (C=O)
¹H NMR (DMSO-d₆)δ 12.31 (s, NH), 7.76 (d, J=6.3 Hz, aromatic)

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces time compared to classical methods.

Optimized Procedure

  • Reactants : Same as classical method.

  • Solvent : Ethanol (5 mL per mmol of aldehyde).

  • Conditions : Microwave irradiation at 160 W, 80°C, 8–10 minutes.

Advantages :

  • 20% reduction in reaction time.

  • Improved yield (81%) due to uniform heating.

Stereochemical Control

The Z-isomer predominates (>95%) under microwave conditions, as confirmed by NOESY spectroscopy.

Solid-Phase Synthesis Using Resins

Immobilized 2-hydroxybenzohydrazide on Wang resin enables stepwise assembly.

Steps:

  • Resin Activation : Wang resin functionalized with hydrazide groups.

  • Aldehyde Coupling : 1-Benzyl-2-oxoindole-3-carbaldehyde added in DMF with HOBt/DIC.

  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.

Performance :

  • Purity: >90% (HPLC).

  • Scalability: Suitable for parallel synthesis of analogs.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

  • Reactants : Ground in a ball mill (30 Hz, 1 hour).

  • Additive : Silica gel (adsorbs water byproduct).

  • Yield : 70% with 99% Z-selectivity.

Biocatalytic Methods

Lipase B from Candida antarctica (CAL-B) catalyzes the condensation in ionic liquids (e.g., [BMIM][BF₄]):

  • Temperature : 40°C, 24 hours.

  • Yield : 58% (needs optimization).

Troubleshooting and Optimization

Common Issues

IssueSolution
Low Z-selectivityAdd MgSO₄ to absorb H₂O
Poor solubilityUse DMF/THF (1:1)
Byproduct formationPurify via silica column

Comparative Analysis of Methods

MethodYield (%)TimeZ-Selectivity
Classical68–756–8 hours85–90%
Microwave818–10 min>95%
Solid-phase70–753 days90%
Mechanochemical701 hour99%

Characterization and Validation

  • HPLC : C18 column, MeOH/H₂O (70:30), retention time = 4.2 min.

  • MS (ESI+) : m/z 371.13 [M+H]⁺.

  • X-ray Crystallography : Confirms planar hydrazone linkage and Z-configuration.

Applications in Drug Discovery

The compound inhibits kinase targets (IC₅₀ = 7.03 ± 0.37 μM) by binding to the ATP pocket, as shown in molecular docking studies (PDB: 1C14) .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted indole or benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

The compound exhibits a variety of pharmacological activities attributed to its structural components, which include both isatin and indole moieties. These groups are known for their diverse biological effects:

  • Antimicrobial Activity : Studies have shown that compounds containing indole derivatives can exhibit significant antimicrobial properties. For instance, research indicates that related indole derivatives demonstrate efficacy against various bacterial strains, suggesting that N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide may possess similar properties .
  • Anticancer Potential : The presence of the benzyl and hydrazide groups in the structure could enhance its interaction with biological targets involved in cancer pathways. Preliminary studies indicate that related compounds have shown promise in inhibiting tumor growth in vitro and in vivo .

Table 1: Summary of Pharmacological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialIndole DerivativesInhibition of bacterial growth
AnticancerBenzyl HydrazidesTumor growth inhibition

Materials Science

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials. Its ability to form coordination complexes with metal ions makes it suitable for applications in catalysis and sensor development.

Case Study: Coordination Complexes

A study demonstrated the formation of stable complexes between this compound and transition metals such as copper and nickel. These complexes exhibited enhanced catalytic activity in organic reactions, showcasing the compound's potential as a ligand in coordination chemistry .

Analytical Chemistry

Use as a Reagent

The compound can serve as a reagent in various analytical techniques due to its ability to form colored complexes with metal ions. This property can be exploited for the development of colorimetric assays for metal detection.

Table 2: Analytical Applications

Analytical TechniqueApplicationDetection Limit
Colorimetric AssaysMetal ion detectionµg/mL
SpectrophotometryQuantification of compoundsµg/mL

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Bioactivity

The bioactivity of indole-3-ylidene hydrazides is highly dependent on substituents at the N1 and C5 positions of the indole ring, as well as the hydrazide moiety. Below is a comparative analysis with key analogs:

Compound Substituents Key Bioactivity IC50/EC50 Reference
Target Compound N1-Benzyl; C3-2-hydroxybenzohydrazide Anticancer (cell line-dependent), CB2 receptor interaction (hypothesized) Data pending
MDA-19 (N'-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazide) N1-Hexyl; C3-benzohydrazide CB2 agonist; neuropathic pain relief, antitumor (osteosarcoma) Not specified
Compound 7 (Almutairi et al., 2020) N1-Benzyl; C5-methoxy; C3-5-methoxyindole-2-carbohydrazide Antiproliferative (broad-spectrum cancer cell lines) 1.69 µM
4-Chlorobenzyl Analog (Diaz et al., 2008) N1-4-Chlorobenzyl; C3-benzohydrazide CB2 agonist (high potency) 131.1 nM
Nitro-substituted Analog (Sze et al.) C5-Nitro; C3-benzohydrazide CDK2 inhibition (predicted via docking studies) Docking score: -9.10
5-Bromo Derivative (Antimicrobial Study) C5-Bromo; C3-5-methoxyindole-2-carbohydrazide Antimicrobial (broad-spectrum) MIC: 10–20 µg/mL

Key Observations:

  • The 4-chlorobenzyl analog’s higher CB2 affinity (131.1 nM vs. MDA-19) highlights the role of electron-withdrawing substituents in receptor activation .
  • C5-Substituents :

    • Methoxy (Compound 7) or bromo (Antimicrobial Study) groups at C5 significantly enhance antiproliferative or antimicrobial activities, respectively. The absence of such groups in the target compound may limit its potency in these contexts .

Mechanistic Insights:

  • Anticancer Activity : Compound 7’s low IC50 (1.69 µM) correlates with its dual C5-methoxy and C3-indole-2-carbohydrazide substituents, which may synergize to disrupt microtubule assembly or kinase signaling . The target compound’s lack of C5 substituents likely reduces this effect.
  • CB2 Receptor Interaction : The 4-chlorobenzyl analog’s superior CB2 agonism suggests that halogenation enhances van der Waals interactions within the receptor’s hydrophobic pocket . The target compound’s benzyl group may occupy a similar region but with reduced electronegativity.
  • Antimicrobial Potential: While the target compound shares a hydrazide backbone with antimicrobial analogs (e.g., 5-bromo derivative), its unsubstituted indole ring and 2-hydroxy group may shift activity toward Gram-positive bacteria, as hydroxyl groups often enhance membrane disruption .

Biological Activity

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is an indole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes an indole core, a benzyl group, and a hydrazide moiety, which contribute to its unique interactions within biological systems.

  • Molecular Formula : C22H17N3O2
  • Molecular Weight : 357.39 g/mol
  • CAS Number : 443967-95-1

The biological activity of this compound appears to stem from its ability to interact with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways involved in various physiological processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound induces apoptosis and inhibits cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)15.0Inhibition of cell cycle progression

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies and Research Findings

  • Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting its potential for neuroprotective applications.
  • Anticancer Activity Assessment : A recent investigation published in Cancer Letters highlighted that treatment with this compound led to a dose-dependent decrease in tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted isatin derivatives (e.g., 1-benzylindole-2,3-dione) and 2-hydroxybenzohydrazide. Optimization involves controlling reaction temperature (typically 70–90°C), solvent selection (e.g., ethanol or DMF), and catalytic acid/base conditions. Yields range from 49–86% depending on substituents (e.g., electron-withdrawing groups reduce yields) . Purity is confirmed via TLC and recrystallization using polar aprotic solvents.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts to confirm hydrazone bond formation (δ ~10–12 ppm for NH protons) and Z-configuration of the imine bond. Aromatic protons in the benzyl and hydroxybenzoyl groups appear at δ 6.5–8.5 ppm .
  • MS (EI/ESI) : Molecular ion peaks ([M+H]+) and fragmentation patterns validate the molecular formula .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with β angles ~93° confirm stereochemistry. SHELX software refines structural parameters (R-factor < 0.05) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC-TOF/GC-MS : Quantify impurities (e.g., unreacted precursors) with retention time matching and mass accuracy (Δppm < 5) .
  • FTIR-ATR : Monitor degradation (e.g., hydrolysis of hydrazone bonds) via shifts in N–H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
  • Stability studies : Store at −20°C in amber vials; assess decomposition via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different cell lines or assays?

  • Methodological Answer :

  • Dose-response normalization : Use IC50 values adjusted for cell viability assays (e.g., MTT vs. ATP-based luminescence) to account for assay sensitivity differences .
  • Mechanistic validation : Confirm apoptosis via Annexin V/PI staining and mitochondrial membrane potential assays (e.g., JC-1 dye) to distinguish cytotoxic vs. cytostatic effects .
  • Statistical rigor : Apply Bland-Altman analysis to reconcile discrepancies between replicates or platforms .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

  • Methodological Answer :

  • Substituent screening : Introduce electron-donating groups (e.g., –OCH₃) at the benzoyl moiety to enhance solubility and bioavailability. Halogenation (e.g., –Cl, –Br) at the indole ring improves target affinity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to apoptosis regulators (e.g., Bcl-2/Bax). Validate with molecular dynamics simulations (100 ns trajectories) .
  • In vitro-in vivo correlation : Compare cytotoxicity in leukemia cell lines (e.g., K562) with pharmacokinetic data (e.g., plasma half-life in rodent models) .

Q. What advanced techniques address challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Solvent vapor diffusion : Use mixed solvents (e.g., DCM:methanol, 3:1) in hanging-drop setups to obtain diffraction-quality crystals .
  • Cryoprotection : Soak crystals in glycerol (20% v/v) before flash-cooling in liquid N₂ to mitigate ice formation .
  • High-resolution synchrotron data : Collect data at λ = 0.9 Å to resolve disorder in flexible benzyl groups .

Q. How do researchers validate the compound’s mechanism of action when faced with conflicting oxidative stress data?

  • Methodological Answer :

  • ROS quantification : Use fluorescent probes (e.g., DCFH-DA) in flow cytometry to measure intracellular ROS. Cross-validate with SOD/CAT enzyme activity assays in tissue homogenates .
  • Gene expression profiling : Perform qRT-PCR for Nrf2/Keap1 pathway markers to confirm antioxidant response modulation .
  • Inhibitor co-treatment : Apply NAC (ROS scavenger) to determine if cytoprotective effects correlate with oxidative stress reduction .

Methodological Resources

  • Crystallography : SHELX suite for refinement .
  • Biological assays : Annexin V-FITC/PI protocols , ATP-based viability kits .
  • Analytical chemistry : GC-MS (EI) and HPLC-TOF parameters from .

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